molecular formula C8H8FNO2 B13977641 Methyl 3-fluoro-5-methylpicolinate

Methyl 3-fluoro-5-methylpicolinate

Cat. No.: B13977641
M. Wt: 169.15 g/mol
InChI Key: QUJPSBLQCOCRNU-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-methylpicolinate is a methyl ester derivative of picolinic acid, featuring a fluorine substituent at the 3-position and a methyl group at the 5-position of the pyridine ring.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl 3-fluoro-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3

InChI Key

QUJPSBLQCOCRNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthesis via Pyridine-2-methanol Derivatives and Fluorination

A notable synthetic route involves the preparation of 3-fluoropyridine-2-methanol intermediates, which can be further derivatized to obtain methyl 3-fluoro-5-methylpicolinate. This method, described in a Chinese patent (CN111004171A), includes the following steps:

Step Reaction Description Conditions Yield/Notes
1 Conversion of quinolinic acid to quinoline anhydride using thionyl chloride in 1,2-dichloroethane Molar ratio quinolinic acid:thionyl chloride = 1:1.02-1.1; heated under reflux; monitored by TLC Efficient formation of quinoline anhydride
2 Esterification of quinoline anhydride with isopropanol to form 2,3-pyridinedioic acid-2-isopropyl ester Reflux in isopropanol; solvent evaporation; crystallization at ~15 °C White solid isolated by filtration
3 Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine to form 3-amino-2-pyridine isopropyl formate Reflux in organic solvent; workup includes washing with ammonium chloride, sodium bicarbonate, and brine; acidification with HCl at 0 ± 5 °C Purified by solvent extraction and drying
4 Diazo-fluorination of 3-amino-2-pyridine isopropyl formate with sodium nitrite in hydrogen fluoride-pyridine complex to yield 3-fluoro-2-pyridine isopropyl formate Controlled temperature; careful addition of reagents Key fluorination step
5 Reduction of 3-fluoro-2-pyridine isopropyl formate with sodium borohydride and anhydrous calcium chloride in methanol to produce 3-fluoropyridine-2-methanol Reflux at 65 ± 5 °C; workup with dichloromethane extraction and drying Yellow liquid obtained; intermediate for further esterification

This method exemplifies the use of gaseous hydrogen chloride for halogen introduction and functional group manipulation on the pyridine ring.

Nitration and Triflation Approaches for Pyridine Derivatives

A synthetic approach involving nitration and triflation of methyl 3-methylpicolinate derivatives has been reported, which can be adapted for fluorinated analogs:

  • Nitration of methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is performed using concentrated nitric acid at 0 °C, followed by heating at 50 °C.
  • The product is purified by extraction and column chromatography with high yields (up to 88%).
  • Subsequent triflation with triflic anhydride in dichloromethane at low temperatures yields triflate intermediates in 80% yield.
  • These intermediates are suitable for further nucleophilic substitution or cross-coupling reactions to introduce fluorine or other substituents.

This method highlights the utility of electrophilic aromatic substitution and activation via triflates for functional group transformations on pyridine rings.

Comparative Data Table of Key Synthetic Steps

Synthetic Step Starting Material Reagents/Conditions Product Yield Notes
Quinolinic acid to quinoline anhydride Quinolinic acid Thionyl chloride, 1,2-dichloroethane, reflux Quinoline anhydride Not specified Controlled molar ratio, TLC monitored
Esterification Quinoline anhydride Isopropanol, reflux 2,3-Pyridinedioic acid-2-isopropyl ester Crystalline solid Isolated by filtration
Curtius rearrangement 2,3-Pyridinedioic acid-2-isopropyl ester DPPA, triethylamine, reflux 3-Amino-2-pyridine isopropyl formate Purified by washing Key amine intermediate
Diazo-fluorination 3-Amino-2-pyridine isopropyl formate Sodium nitrite, hydrogen fluoride-pyridine 3-Fluoro-2-pyridine isopropyl formate Not specified Critical fluorination step
Reduction 3-Fluoro-2-pyridine isopropyl formate Sodium borohydride, calcium chloride, methanol, reflux 3-Fluoropyridine-2-methanol Not specified Intermediate for esterification
Halogenation/hydroxymethylation 3-Chloro-5-(hydroxymethyl)-2-pyridinecarbonitrile HCl gas, methanol, reflux Methyl 3-chloro-5-(hydroxymethyl)picolinate 66% Provides halogenated intermediate
Nitration Methyl 3-methylpicolinate Concentrated nitric acid, 0 °C to 50 °C Methyl 3-methyl-5-nitro derivative 88% Electrophilic substitution
Triflation Methyl 3-methyl-5-nitro derivative Triflic anhydride, dichloromethane, 0 °C Triflate intermediate 80% Activation for substitution

Analytical and Purification Techniques

Throughout these synthetic routes, standard laboratory techniques are employed for purification and characterization:

  • Extraction with organic solvents such as dichloromethane or ethyl acetate.
  • Washing with brine, saturated sodium bicarbonate, or ammonium chloride solutions to remove impurities.
  • Drying over anhydrous sodium sulfate or magnesium sulfate.
  • Filtration and concentration under reduced pressure.
  • Column chromatography using mixtures of ethyl acetate, methanol, and petroleum ether for purification.
  • Characterization by nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR), infrared spectroscopy, and high-resolution mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-5-methylpicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-5-methylpicolinic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

Methyl 3-fluoro-5-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-methylpicolinate largely depends on its application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Position and Bioactivity: Evidence from unrelated azo dyes (e.g., 3′-methyl-4-dimethylaminoazobenzene) shows that substituent position inversely correlates with carcinogenic activity and protein-binding efficiency . While direct biological data for this compound are unavailable, this underscores the importance of substituent placement in designing bioactive molecules.
  • Stability and Reactivity : The electron-withdrawing fluorine at the 3-position likely stabilizes the ester group against nucleophilic attack, whereas methyl groups may enhance lipophilicity for membrane permeability in drug candidates .

Biological Activity

Methyl 3-fluoro-5-methylpicolinate is a chemical compound with the molecular formula C_8H_8FNO_2. It is a derivative of picolinic acid, characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 5th position of the pyridine ring. This unique structure imparts significant biological activity, particularly in pharmacological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom enhances the compound's reactivity and binding affinity, which can lead to modulation of important biochemical pathways. This interaction may result in various pharmacological effects, including:

  • Antibacterial Activity : Research indicates that derivatives of this compound exhibit potential antibacterial properties, making them candidates for further development as antimicrobial agents.
  • Anticancer Properties : Studies have suggested that this compound may inhibit certain cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

A study published in Nature demonstrated that compounds similar to this compound could inhibit prolyl-tRNA synthetase (PRS), a target implicated in cancer progression. The inhibition of PRS was associated with reduced tumor growth in preclinical models, suggesting that this class of compounds could be further explored for cancer therapeutics .

Antibacterial Studies

In another study, derivatives of this compound were evaluated for their antibacterial activity against various strains of bacteria. The results indicated that these compounds exhibited significant antibacterial effects, particularly against Gram-positive bacteria. This finding underscores the potential application of this compound in developing new antibiotics.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds can provide insights into its efficacy:

Compound NameAntibacterial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighPRS inhibition, reactive binding
Methyl 5-fluoro-3-methylpicolinateLowModerateAltered enzyme interactions
Methyl 3-chloro-5-methylpicolinateLowLowReduced binding affinity

This table highlights that this compound shows higher anticancer activity compared to its analogs, suggesting its potential as a lead compound for drug development.

Q & A

Q. What methodological approaches are recommended for analyzing bioactivity data of this compound derivatives?

  • Answer : Use dose-response curves (IC50/EC50) with nonlinear regression. Include positive/negative controls and validate assays with Z’-factor statistics. For conflicting bioactivity results, apply hypothesis-driven frameworks (e.g., Hill criteria for causality) and meta-analysis .

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